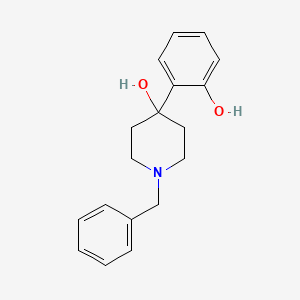

1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-(2-hydroxyphenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c20-17-9-5-4-8-16(17)18(21)10-12-19(13-11-18)14-15-6-2-1-3-7-15/h1-9,20-21H,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYEPYDZORNOKCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=CC=C2O)O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Pharmacology and Receptor Interaction Studies of 1 Benzyl 4 2 Hydroxyphenyl Piperidin 4 Ol Analogues

In Vitro Receptor Binding Profiling of Piperidine-Based Compounds

The versatility of the piperidine (B6355638) scaffold has made it a cornerstone in the development of centrally active agents. Analogues of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol have been extensively studied to characterize their interactions with a wide array of neurotransmitter receptors and ion channels. This section details the in vitro receptor binding profiles of these compounds across several key target families.

Assessment of Affinity for Ligand-Gated Ion Channels: NMDA Receptors (NR1/2B Subtype Focus)

Analogues of this compound have been identified as potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor, particularly the NR1/2B subtype. nih.govnih.gov The NR1/2B subtype is a specific assembly of NMDA receptor subunits that has been implicated in various neurological conditions. lookchem.com

Research efforts have often used lead compounds like ifenprodil (B1662929) and Ro-25-6981, which feature a phenol (B47542) and a 4-benzylpiperidine (B145979) core, to develop novel antagonists with improved properties. lookchem.com Structural modifications to this core have demonstrated that the introduction of hydroxyl groups can significantly influence potency and selectivity. For instance, the introduction of a hydroxyl group at the C-4 position on the piperidine ring was shown to substantially decrease affinity for α1-adrenergic receptors while only modestly affecting NR1/2B potency. nih.gov

One study developed (R)-1-[2-hydroxy-3-(4-hydroxy-phenyl)-propyl]-4-(4-methyl-benzyl)-piperidin-4-ol, a compound that blocked the NR2B-containing NMDA receptor with a high affinity (IC50 of 19 nM) and showed over 500-fold selectivity for NR2B versus NR2A subunits. lookchem.com Similarly, the compound 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine (Co 101244/PD 174494) was identified as having an optimal pharmacological profile, combining potent NR1/2B antagonism with reduced side-effect liability. nih.gov Studies on N-(omega-phenylalkyl)-substituted 4-(4-hydroxyphenyl)piperidines also yielded high-potency antagonists at the NR1A/2B subtype, with IC50 values in the low nanomolar range (e.g., 0.022 µM and 0.026 µM for specific analogues). researchgate.net These findings highlight the importance of the 4-hydroxyphenyl-piperidine scaffold in achieving selective antagonism of the NR1/2B receptor subtype.

| Compound | Receptor Subtype | Binding Affinity (IC50) | Reference |

|---|---|---|---|

| (R)-1-[2-hydroxy-3-(4-hydroxy-phenyl)-propyl]-4-(4-methyl-benzyl)-piperidin-4-ol | NR1/2B | 19 nM | lookchem.com |

| N-(2-phenoxyethyl)-4-benzylpiperidine | NR1/2B | 0.63 µM | nih.gov |

| 4-Hydroxy-N-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine (Co 101244/PD 174494) | NR1A/2B | Potent Antagonist | nih.gov |

| N-(phenylpropyl)-4-(4-hydroxyphenyl)piperidine analogue (21) | NR1A/2B | 0.022 µM | researchgate.net |

| (+/-)-N-(hydroxy-phenylpropyl)-4-(4-hydroxyphenyl)-4-hydroxypiperidine analogue (27) | NR1A/2B | 0.026 µM | researchgate.net |

Exploration of Sigma (σ1 and σ2) Receptor Interactions

Piperidine-based compounds are well-known for their significant interactions with sigma (σ) receptors, which are unique membrane-bound proteins involved in a variety of cellular functions. nih.gov Numerous benzylpiperidine and benzylpiperazine derivatives have been shown to display remarkable affinity for both σ1 and σ2 subtypes. nih.govnih.gov

Structure-activity relationship studies have revealed that modifications to the piperidine core can modulate both affinity and selectivity. For example, in a series of phenoxyalkylpiperidines, a 4-methyl substituent on the piperidine ring was found to confer optimal interaction with the σ1 subtype, with some analogues achieving sub-nanomolar affinity (Ki = 0.34–1.49 nM). uniba.it These compounds generally showed moderate to low affinity for the σ2 receptor, confirming that the phenoxyalkylpiperidine scaffold is favorable for σ1 selectivity. uniba.it

Another study on 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines also yielded potent σ1 receptor ligands. nih.gov These investigations found that replacing a sulfur atom in a lead compound with a carbonyl or hydroxyl group afforded novel ligands with high selectivity for σ1 receptors. nih.gov Computational studies suggested that σ1 binding is largely driven by hydrophobic interactions. nih.gov The basic amino moiety of the piperidine ring is considered a key driver for both σ1 and σ2 receptor affinity. nih.gov

| Compound Class/Analogue | Receptor Subtype | Binding Affinity (Ki) | Selectivity (σ1 vs σ2) | Reference |

|---|---|---|---|---|

| N-[(4-chlorophenoxy)ethyl]-4-methylpiperidine (1a) | σ1 | Sub-nanomolar | 278-fold | uniba.it |

| N-[(4-methoxyphenoxy)ethyl]piperidines | σ1 | 0.89–1.49 nM | High | uniba.it |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1) | σ1 | 3.2 nM | 33-fold | nih.gov |

| Piperidine Derivative (5) | σ1 | 3.64 nM | High preference for σ1 | acs.org |

| 4-pyridylpiperidine derivative (12) | σ1 | 4.5 nM | Moderate | nih.gov |

Investigation of Serotonin (B10506) (5-HT) Receptor Subtype Binding (e.g., 5-HT1A, 5-HT2A, 5-HT7)

The interaction of piperidine analogues with serotonin (5-HT) receptors is of significant interest due to the role of these receptors in mood and cognition. mdpi.com Studies have investigated the binding profiles of these compounds across various 5-HT subtypes.

Arylpiperazine derivatives containing a piperidine moiety have been shown to bind with high affinity to the 5-HT1A receptor. For example, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine exhibited a Ki value of 1.2 nM for the 5-HT1A receptor. mdpi.com In other series of compounds, such as 1,3,5-triazine-methylpiperazine derivatives, some analogues displayed submicromolar affinity for the 5-HT2A receptor (Ki = 272-430 nM), while showing much lower affinity for 5-HT1A and 5-HT7 subtypes. researchgate.net

Furthermore, research on 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives identified compounds with high affinity for the serotonin transporter (SERT), with Ki values ranging from 2 to 400 nM. nih.gov These specific compounds, however, possessed very weak affinity for 5-HT1A receptors. nih.gov This demonstrates that specific structural modifications can tune the selectivity between serotonin receptor subtypes and the serotonin transporter.

| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine analogue (8) | 5-HT1A | 1.2 nM | mdpi.com |

| 1,3,5-triazine-methylpiperazine derivative (1) | 5-HT2A | 272 nM | researchgate.net |

| 1,3,5-triazine-methylpiperazine derivative (4) | 5-HT2A | 430 nM | researchgate.net |

| 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivative (1) | SERT | 2 - 400 nM range | nih.gov |

| 4-[4-(1-Adamantanecarboxamido)butyl]-1- (2-methoxyphenyl)piperazine (2j) | 5-HT1A | 0.4 nM | nih.gov |

Analysis of Dopamine (B1211576) Receptor Binding (e.g., D1, D2, D4)

The dopamine system is a critical target for neuropsychiatric drug discovery, and piperidine-based structures are prevalent among dopamine receptor ligands. mdpi.com The five dopamine receptor subtypes are grouped into D1-like (D1, D5) and D2-like (D2, D3, D4) families. nih.gov High homology within these families makes achieving subtype selectivity a challenge. nih.gov

Research has identified 3- and 4-benzyloxypiperidine scaffolds as potent and selective D4 receptor antagonists. nih.gov A series of piperidine analogues inspired by the structure of a muscarinic agonist also yielded potent and selective D4 ligands, with a 4-benzyl derivative emerging as a particularly interesting compound. nih.gov For example, one 4-oxopiperidine analogue (9j) showed a high CNS Multi-Parameter Optimization (MPO) score, indicating favorable drug-like properties. nih.gov

In another study, a series of 4-benzylpiperidine carboxamides were evaluated for their effects on dopamine reuptake. nih.gov Compounds with a diphenyl group showed strong inhibition of the dopamine transporter (DAT). nih.gov The affinity for the D2 receptor has also been investigated, with one study synthesizing 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole, which showed a Ki of 151 nM for the human D2 receptor. mdpi.com

| Compound/Analogue | Receptor Subtype | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3) | D2 | 151 nM | mdpi.com |

| 4-oxopiperidine analogue (11d) | D4 | 121 nM | nih.gov |

| 4-benzylpiperidine derivative (8) | D4 | Potent affinity | nih.gov |

| 1-Benzyl-4-(2-oxazol-5-yl-pyrrol-1-yl)-piperidine | D4 | 63 nM | idrblab.net |

| 3-(4-Phenyl-piperidin-1-ylmethyl)-1H-indole | D4 | 25 nM | idrblab.net |

Characterization of Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Interactions

Muscarinic acetylcholine receptors (mAChRs) consist of five subtypes (M1-M5) and are involved in numerous physiological processes in the central and peripheral nervous systems. doi.org Piperidine-containing compounds have been explored as both orthosteric ligands and allosteric modulators of these receptors.

A series of pethidine analogues, which contain a piperidine core, were evaluated for their binding affinity at M1, M3, and M5 mAChRs. One compound in this series (6b) showed the highest affinity across these subtypes, with Ki values of 0.67, 0.37, and 0.38 µM, respectively, though it did not exhibit significant subtype selectivity. nih.gov

Other research has focused on allosteric modulators. The compound AC-42 (4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine) was identified as an allosteric agonist that activates M1 receptors. doi.orgnih.gov Studies using radioligand binding assays demonstrated that AC-42 binds to a site distinct from the classic orthosteric site where acetylcholine binds. nih.govnih.gov This allosteric binding site was further mapped using chimeric receptors and point mutations, identifying critical amino acid residues for its activity. nih.gov

| Compound/Analogue | Receptor Subtype | Binding Affinity (Ki) | Mode of Action | Reference |

|---|---|---|---|---|

| Pethidine analogue (6b) | M1 | 0.67 µM | Antagonist | nih.gov |

| Pethidine analogue (6b) | M3 | 0.37 µM | Antagonist | nih.gov |

| Pethidine analogue (6b) | M5 | 0.38 µM | Antagonist | nih.gov |

| AC-42 | M1 | - | Allosteric Agonist | nih.gov |

| Arecaidine hydrobenzoin (B188758) ester (1) | M1 | 99 nM | Antagonist | mdpi.com |

Opioid Receptor Binding Affinity (µ, δ, κ)

The 4-(hydroxyphenyl)piperidine scaffold is a key structural motif in a class of potent opioid receptor antagonists. nih.gov These compounds are structurally related to this compound, with the primary difference being the position of the hydroxyl group on the phenyl ring (position 3 instead of 2).

Studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have shown that these molecules act as pure opioid receptor antagonists. nih.gov Unlike many opioid ligands where the N-substituent determines agonist versus antagonist activity, in this class of compounds, even the N-methyl analogue is a pure antagonist. nih.gov The antagonist properties are attributed to the equatorial orientation of the 4-(3-hydroxyphenyl) group. acs.org

Binding assays using [35S]GTPγS revealed that analogues in this series display potent antagonist activity at µ, δ, and κ opioid receptors. For instance, the N-phenylpropyl substituted compound (4b) had Ke values of 0.88 nM, 13.4 nM, and 4.09 nM at the µ, δ, and κ receptors, respectively. nih.gov Even analogues lacking the 3- and 4-methyl groups on the piperidine ring retain their opioid receptor antagonist properties, indicating the core N-substituted 4-(3-hydroxyphenyl)piperidine (B9838) structure is crucial for this activity. acs.org

| Compound | µ-Opioid Receptor (Ke) | δ-Opioid Receptor (Ke) | κ-Opioid Receptor (Ke) | Reference |

|---|---|---|---|---|

| N-methyl-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (4a) | 508 nM | No antagonism | 194 nM | nih.gov |

| N-phenylpropyl-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (4b) | 0.88 nM | 13.4 nM | 4.09 nM | nih.gov |

| N-methyl-4-(3-hydroxyphenyl)piperidine (8a) | >10,000 nM | >10,000 nM | 1740 nM | nih.gov |

| N-phenylpropyl-4-(3-hydroxyphenyl)piperidine (8b) | 8.47 nM | 34.3 nM | 36.8 nM | nih.gov |

Cholinesterase Enzyme Inhibition Studies (Acetylcholinesterase, Butyrylcholinesterase)

Analogues of this compound, particularly those sharing the N-benzylpiperidine core, have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine. Deficits in cholinergic neurotransmission are a key feature of Alzheimer's disease, making cholinesterase inhibitors a primary therapeutic strategy.

Research into a series of α,β-unsaturated carbonyl-based piperidinone derivatives has revealed varying degrees of inhibitory activity against both AChE and BuChE. For instance, 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one demonstrated the most potent activity against AChE within its series, while 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one was the most effective against BuChE. acgpubs.org Notably, many derivatives showed a preference for inhibiting AChE over BuChE. acgpubs.org

In another study, a compound from a series of 4-oxypiperidines, ADS031, which includes a benzyl (B1604629) group at the 1-position of the piperidine ring, exhibited an IC50 value of 1.537 μM for AChE inhibition. nih.gov Several other compounds in this series also showed significant inhibition of equine BuChE, with IC50 values ranging from 0.559 to 2.655 μM. nih.gov The N-benzylpiperidine moiety is considered a key structural feature for effective binding to the catalytic site of AChE. semanticscholar.org

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity |

| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one (1d) | 12.55 | >50 | AChE selective |

| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one (1g) | 22.84 | 17.28 | Dual inhibitor |

| 1-benzyl-3,5-bis(4-fluorobenzylidene)piperidine-4-one (1f) | 19.52 | 18.78 | Dual inhibitor |

| ADS031 (a 1-benzyl-4-oxypiperidine derivative) | 1.537 | 1.353 | Dual inhibitor |

Functional In Vitro Assays for Pharmacological Efficacy

Functional in vitro assays are crucial for determining the pharmacological profile of a compound, specifically its agonist or antagonist activity at a particular receptor and its selectivity for different receptor subtypes.

Determination of Agonist and Antagonist Activities

Studies on analogues of this compound have predominantly identified antagonist activities at several receptor types. For instance, a series of 1-benzyl-4-hydroxypiperidine (B29503) derivatives were evaluated for their affinity at the recombinant human histamine (B1213489) H3 receptor, with several compounds demonstrating moderate to pronounced antagonist activity. nih.gov The most potent of these were further tested in vitro and confirmed as H3 receptor antagonists. nih.gov

Furthermore, research on N-substituted 4-(4-hydroxyphenyl)piperidines has revealed potent antagonist activity at the NMDA receptor. acs.orgnih.govresearchgate.netresearchgate.net These compounds are structurally related to ifenprodil, a known NMDA receptor antagonist. acs.orgnih.govresearchgate.netresearchgate.net In these studies, antagonist activity was typically determined using electrophysiological techniques, such as electrical recordings in Xenopus oocytes expressing cloned NMDA receptors. acs.orgnih.govresearchgate.netresearchgate.net While extensive data exists on the antagonist properties of these analogues, there is a lack of information regarding any potential agonist activities.

Evaluation of Receptor Subtype Selectivity

A significant finding in the study of this compound analogues is their high degree of receptor subtype selectivity, particularly within the NMDA receptor family. N-substituted 4-(4-hydroxyphenyl)piperidines and related compounds have been shown to be highly selective antagonists for the NR1a/2B subtype of the NMDA receptor. acs.orgnih.govresearchgate.netresearchgate.net Some of these high-potency antagonists are reported to be over 1000 times more potent at the NR1a/2B subtype than at either the NR1a/2A or NR1a/2C subtypes. acs.orgnih.govresearchgate.netresearchgate.net This selectivity is a desirable characteristic as it may lead to a more favorable side-effect profile compared to non-selective NMDA receptor antagonists. google.com

In the context of histamine receptors, while some 1-benzyl-4-hydroxypiperidine derivatives show potent antagonism at the H3 receptor, they have been found to be inactive at the H1 receptor subtype. nih.gov

| Compound Analogue Class | Receptor Target | Activity | Subtype Selectivity |

| N-substituted 4-(4-hydroxyphenyl)piperidines | NMDA | Antagonist | Highly selective for NR1a/2B over NR1a/2A and NR1a/2C |

| 1-benzyl-4-(aminopropyloxy/aminopentyloxy)piperidines | Histamine H3 | Antagonist | Selective for H3 over H1 |

Activity-Dependent Receptor Blockade Mechanisms

The mechanism of action for some NMDA receptor antagonists, such as ifenprodil and its analogues, is characterized by an activity-dependent blockade. This means that the inhibitory effect of the compound is more pronounced when the receptor is activated by its agonist, glutamate (B1630785). nih.goveurekaselect.comingentaconnect.com

Ifenprodil, which shares structural similarities with the hydroxyphenyl piperidine derivatives, demonstrates a novel mechanism of NMDA receptor antagonism. nih.govresearchgate.net Its apparent affinity for the NMDA receptor increases as the concentration of NMDA rises. nih.gov This is explained by a model where ifenprodil has a significantly higher affinity for the agonist-bound activated and desensitized states of the receptor compared to the resting, agonist-unbound state. nih.gov Furthermore, the binding of ifenprodil to the NMDA receptor can also increase the receptor's affinity for glutamate. nih.gov This complex mechanism of action, coupled with its subtype selectivity, is thought to contribute to the favorable neuropharmacological profile of ifenprodil and related compounds. nih.gov The binding site for ifenprodil is located on the N-terminal domain of the NR2B subunit, which is distinct from the glutamate and glycine (B1666218) binding sites and the ion channel pore. ingentaconnect.comresearchgate.net Recent studies suggest that the binding of ifenprodil to the interface between the GluN1 and GluN2B amino-terminal domains is crucial for its inhibitory action. nih.gov

Structure Activity Relationship Sar and Structural Optimization of 1 Benzyl 4 2 Hydroxyphenyl Piperidin 4 Ol Derivatives

Elucidation of Key Pharmacophoric Elements within the 1-Benzyl-4-(hydroxyphenyl)piperidin-4-ol Scaffold

Pharmacophore modeling identifies the essential structural features required for a molecule to exert a specific biological activity. For the 1-benzyl-4-(hydroxyphenyl)piperidin-4-ol scaffold, three key elements consistently emerge as crucial for receptor interaction across different target classes. lookchem.comnih.govresearchgate.net

A Basic Nitrogen Atom: The piperidine (B6355638) nitrogen is typically protonated at physiological pH, forming a cationic center. This positively charged group is fundamental for forming a strong ionic interaction or a hydrogen bond with an anionic or polar residue (e.g., an aspartate residue) in the receptor's binding pocket. nih.govnih.gov

An Aromatic Ring with a Hydroxyl Group: The hydroxyphenyl moiety is a critical pharmacophoric feature. The aromatic ring itself engages in π-π stacking or hydrophobic interactions with aromatic residues (e.g., tyrosine, phenylalanine) in the binding site. The hydroxyl group acts as a crucial hydrogen bond donor and/or acceptor, significantly enhancing binding affinity and often conferring selectivity. nih.govnih.gov

Together, these three elements form a well-defined three-dimensional arrangement that is complementary to the topography of the target receptor's binding site.

Impact of Substitutions on the Piperidine Nitrogen Atom

The substituent attached to the piperidine nitrogen plays a profound role in modulating the pharmacological profile, influencing both potency and receptor selectivity. While the parent compound of this article features a benzyl (B1604629) group, variations of this substituent have been extensively studied.

In the context of opioid receptor antagonists, modifying the N-substituent on the related trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold was found to primarily affect antagonist potency and receptor selectivity, rather than determining whether the compound acts as an agonist or antagonist. nih.gov For instance, replacing an N-methyl group with a larger N-phenylpropyl group can alter the interaction with the receptor, leading to changes in binding affinity at μ, κ, and δ opioid receptors. nih.gov Similarly, for NMDA receptor antagonists, the nature of the N-(ω-phenylalkyl) substituent is a key determinant of potency. nih.govresearchgate.net

| Compound | N-Substituent | μ-Opioid Receptor Kb (nM) | κ-Opioid Receptor Kb (nM) | δ-Opioid Receptor Kb (nM) |

|---|---|---|---|---|

| Analog 1 | Methyl | 0.58 | 15.4 | 32.8 |

| Analog 2 | Phenylpropyl | 0.13 | 1.5 | 27.3 |

Data derived from studies on the analogous N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold. nih.gov

Influence of Variations on the Benzyl Moiety on Receptor Binding and Selectivity

Modifications to the N-benzyl group itself offer another avenue for optimizing biological activity. The size, position, and electronic nature of substituents on the benzyl ring can fine-tune the molecule's fit within the binding pocket and its interaction with specific amino acid residues.

Studies on M1 allosteric agonists based on a piperidine scaffold revealed that the substitution pattern on the N-benzyl ring is critical. Any substitutions in the 3- or 4-positions (meta or para) of the benzyl ring resulted in a complete loss of M1 agonism. nih.gov However, substituents at the 2-position (ortho) were tolerated, although they modulated potency and efficacy. For example, an ortho-nitro group (2-NO₂) improved the half maximal effective concentration (EC₅₀) over the unsubstituted benzyl analog, though it reduced the degree of agonism. nih.gov In the development of selective NMDA receptor antagonists, the inclusion of a 4-methyl group on the benzyl ring was a key feature of a potent and selective lead compound. nih.gov

| Compound | Benzyl Substituent | M1 EC50 (nM) | Dopamine (B1211576) D2 IC50 (μM) |

|---|---|---|---|

| Analog 3 (TBPB) | 2-Methyl | 289 | 2.65 |

| Analog 4 | 2-Trifluoromethyl | 410 | 30% @ 10 μM |

| Analog 5 | 2-Chloro | 260 | 2.06 |

| Analog 6 | 2-Nitro | 120 | 1.13 |

| Analog 7 | 3- or 4-Substituted | >20,000 | N/A |

Data derived from studies on the M1 allosteric agonist TBPB and its analogs. nih.gov

Significance of the Hydroxyl Group Position and Presence on the Phenyl Ring for Biological Activity

The hydroxyl group on the C4-phenyl ring is arguably one of the most critical features for high-affinity binding. Its ability to form hydrogen bonds provides a strong anchoring point to the receptor. nih.gov The position of this hydroxyl group is not arbitrary; its precise location determines the geometry of this key interaction.

SAR studies on opioid receptor antagonists demonstrated this principle unequivocally. Removal of the 3-hydroxy group from the 4-phenyl ring in the trans-3,4-dimethyl-4-phenylpiperidine series, or moving it to the 2- or 4-position, led to a significant decrease in both binding affinity (Kᵢ) and antagonist efficacy (Kₑ). nih.gov This highlights that the meta position is optimal for interaction with opioid receptors. Similarly, for NMDA receptor antagonists, the 4-hydroxy substituent on the phenyl ring is a feature of many high-potency compounds. nih.govresearchgate.net The importance of the phenolic hydroxyl is further underscored by studies showing that its replacement with a methoxy (B1213986) group (O-methylation) results in a compound with lower potency. researchgate.net

| Compound | Hydroxyl Position | μ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) |

|---|---|---|---|---|

| Analog 8 | 3-OH (meta) | 0.17 | 3.6 | 14.8 |

| Analog 9 | 4-OH (para) | 1.4 | 21.8 | 56.1 |

| Analog 10 | 2-OH (ortho) | 12.3 | 101 | 168 |

| Analog 11 | No OH | 11.2 | 115 | 241 |

Data derived from studies on the analogous N-substituted trans-3,4-dimethyl-4-(hydroxyphenyl)piperidine scaffold. nih.gov

Stereochemical Considerations in Structure-Activity Relationships

Many derivatives of the 1-benzyl-4-(2-hydroxyphenyl)piperidin-4-ol scaffold contain one or more chiral centers, and the stereochemistry often has a dramatic impact on biological activity. Receptors are chiral environments, and thus, enantiomers of a chiral ligand can exhibit vastly different affinities and efficacies. mdpi.com

A compelling example is seen in a series of hydroxypiperidine analogues developed as dopamine transporter (DAT) ligands. The racemic trans isomer was resolved into its two enantiomers, which showed marked differential affinities for DAT. The (+)-enantiomer was 122-fold more potent than the (–)-enantiomer in inhibiting radiolabeled cocaine analogue binding. nih.gov This high degree of stereospecificity indicates a very precise fit of the more active enantiomer into the receptor binding site, where the three-dimensional arrangement of the pharmacophoric elements is optimal for interaction.

| Compound | Stereoisomer | DAT Binding IC50 (nM) | Dopamine Uptake IC50 (nM) |

|---|---|---|---|

| Analog 12 | (+) | 0.46 | 4.05 |

| Analog 13 | (-) | 56.7 | 38.0 |

| Analog 14 | (+/-) Racemic | 1.17 | 10.6 |

Data derived from studies on hydroxypiperidine analogues of GBR 12909. nih.gov

Positional Isomerism and its Pharmacological Implications

Positional isomerism, which involves changing the position of a functional group or substituent, can lead to significant changes in pharmacological activity. This concept is closely related to the significance of the hydroxyl group position (Section 4.4) but also extends to the core scaffold arrangement.

In the field of NMDA receptor antagonists, a key structural variation involves the linkage of the hydroxyphenyl group to the piperidine C4 position. High potency was achieved with both N-(ω-phenylalkyl)-substituted 4-(4-hydroxyphenyl)piperidine (where the phenyl ring is directly attached to C4) and 4-(4-hydroxybenzyl)piperidine (where the phenyl ring is attached via a methylene (B1212753) linker). nih.govresearchgate.net Although both scaffolds produce highly potent antagonists, the change in the spacer length and flexibility affects the optimal positioning of the key pharmacophoric elements within the receptor, leading to differences in potency. For example, the 4-(4-hydroxyphenyl)pyrrolidine analog showed an IC₅₀ of 0.017 μM, while the 4-(4-hydroxybenzyl)piperidine analog had an IC₅₀ of 0.059 μM, demonstrating the pharmacological implications of this isomeric change. nih.gov

Conformational Analysis and its Correlation with Receptor Interactions

The biological activity of a flexible molecule like this compound is determined by its ability to adopt a specific low-energy conformation—the "bioactive conformation"—that is complementary to the receptor's binding site. Conformational analysis, often aided by computational methods like molecular docking and molecular dynamics, is crucial for understanding these interactions. nih.govjapsr.in

The piperidine ring typically exists in a stable chair conformation. The substituents at the C1 (N-benzyl) and C4 (hydroxyphenyl) positions can adopt either axial or equatorial orientations. The preferred orientation is critical, as it dictates the spatial relationship between the key pharmacophoric groups. Molecular docking studies of related piperidine derivatives have shown that the N-benzylpiperidinium system binds to a specific pocket, with the protonated nitrogen forming an electrostatic interaction and the aromatic rings engaging in hydrophobic and π-anion interactions. nih.gov Crystal structure analysis of a related 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine revealed a 'U' shape structure, where the benzyl and mesitylene (B46885) rings are oriented at a significant angle to the piperidine base, a conformation that could be relevant for receptor binding. nih.gov Understanding these conformational preferences allows for the rational design of more rigid analogs that lock the molecule into its bioactive conformation, potentially leading to increased potency and selectivity.

Computational Chemistry and Molecular Modeling in the Study of 1 Benzyl 4 2 Hydroxyphenyl Piperidin 4 Ol Derivatives

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be a valuable technique for assessing the structural and spectral properties of organic compounds, including piperidine (B6355638) derivatives. mdpi.comnih.gov By calculating the electron density, DFT can accurately predict a molecule's geometry, vibrational frequencies, and various electronic properties.

DFT studies are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311G**, which defines the mathematical functions used to build the molecular orbitals. mdpi.com From an optimized molecular structure, a wealth of information can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. nih.gov

Furthermore, DFT allows for the calculation of various quantum chemical parameters that describe a molecule's chemical behavior. mdpi.com These descriptors are instrumental in understanding the reactivity and potential interactions of the molecule.

Table 1: Key Quantum Chemical Descriptors Calculated by DFT

| Descriptor | Symbol | Description |

| Hardness | η | Measures resistance to change in electron distribution. |

| Softness | S | The reciprocal of hardness, indicating the ease of modifying electron distribution. |

| Electronegativity | χ | Describes the power of an atom or molecule to attract electrons. |

| Electrophilicity | ω | A measure of the energy lowering of a system when it accepts electrons. |

| Nucleophilicity Index | N | Quantifies the nucleophilic character of a molecule. |

This table summarizes key quantum chemical parameters that can be calculated using DFT to predict the chemical reactivity of molecules like 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol derivatives. Data derived from studies on related compounds. mdpi.com

Theoretical predictions of spectroscopic properties, such as FT-IR and Raman vibrational frequencies, can also be computed. mdpi.comnih.gov These calculated spectra are often in good agreement with experimental data, helping to confirm the structure and purity of synthesized compounds. mdpi.com

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). It is a cornerstone of structure-based drug design, used to understand and predict how derivatives of this compound might interact with biological targets like G protein-coupled receptors (GPCRs) or enzymes. nuph.edu.uanih.gov

Docking simulations place the ligand into the binding site of a receptor in various conformations and orientations, calculating a scoring function to rank the most likely binding poses. nuph.edu.uanih.gov This process helps to elucidate how a ligand fits within the receptor pocket. For piperidine-based compounds, studies have shown that they often assume a specific arrangement, such as a linear one, to fruitfully occupy the binding site. nih.gov

The binding mode can reveal which parts of the ligand are crucial for interaction. For example, in studies of sigma-1 (S1R) ligands, the piperidine nitrogen atom often acts as the positive ionizable functionality, while aromatic moieties like the benzyl (B1604629) group can occupy hydrophobic binding pockets within the receptor. nih.gov The precise orientation can explain differences in affinity; a slight change in structure, such as lengthening a linker, can cause a clash with a residue and dramatically reduce binding affinity. nih.gov

Beyond predicting the binding pose, molecular docking provides detailed information about the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are critical for binding affinity and selectivity.

Electrostatic Interactions and Hydrogen Bonding: A common anchoring point for ligands in aminergic GPCRs is an electrostatic interaction between a protonatable nitrogen atom on the ligand and a conserved aspartic acid residue (Asp 3.32) in the receptor's transmembrane helix. nih.gov Hydrogen bonds are also frequently observed, for instance, between hydroxyl groups on the ligand and residues like serine or threonine in the binding pocket. nih.gov

Hydrophobic Contacts: The non-polar parts of a ligand, such as phenyl or benzyl rings, often engage in hydrophobic interactions with non-polar amino acid residues like valine, leucine, and phenylalanine. nih.govnih.gov These interactions are crucial for burying the ligand in the binding site and shielding it from the aqueous environment.

Cation-π Interactions: These occur between the positively charged group of a ligand (like a protonated amine) and the electron-rich face of an aromatic amino acid residue, such as tyrosine or tryptophan. nih.gov

Table 2: Examples of Key Residue Interactions for Piperidine Derivatives in Receptor Pockets

| Interaction Type | Ligand Moiety | Receptor Residue Examples | Receptor Family Example |

| Electrostatic/Hydrogen Bond | Protonated Piperidine Nitrogen | Aspartic Acid (e.g., Asp 3.32) | Aminergic GPCRs nih.gov |

| Hydrogen Bond | Hydroxyl Group | Serine, Threonine, Tyrosine | Aminergic GPCRs nih.gov |

| Hydrophobic | Benzyl/Phenyl Group | Phenylalanine, Leucine, Valine | Sigma-1 Receptor nih.gov, Aminergic GPCRs nih.gov |

| Cation-π | Protonated Amine | Arginine | Aminergic GPCRs nih.gov |

This table provides examples of key interactions identified through molecular docking studies of piperidine derivatives with various protein targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Pharmacology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR can be a powerful tool for predictive pharmacology. nih.govnih.gov

QSAR models are built by first calculating a set of molecular descriptors for a series of compounds with known biological activities (e.g., receptor binding affinities). Then, a mathematical model is generated that relates these descriptors to the activity. Various statistical methods can be employed, including partial least squares (PLS) regression and artificial neural networks. nih.govnih.gov

For a series of mono-substituted 4-phenylpiperidines, a QSAR model was successfully developed to understand how structural properties affect their in vivo effects on the dopaminergic system. nih.gov Once a robust QSAR model is established and validated, it can be used to predict the receptor affinity or other biological activities of new, unsynthesized derivatives. This predictive capability allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources. nih.gov

A critical aspect of QSAR is the selection of appropriate molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure and physicochemical properties. The goal is to find the descriptors that are most highly correlated with the biological activity of interest.

Descriptors can be categorized into several types:

1D Descriptors: Based on the molecular formula (e.g., molecular weight).

2D Descriptors: Based on the 2D structure (e.g., connectivity indices, counts of specific atoms or functional groups).

3D Descriptors: Based on the 3D conformation of the molecule (e.g., molecular shape, surface area, volume).

Physicochemical Descriptors: Properties like lipophilicity (logP), electronic parameters (e.g., partial charges), and steric parameters. nih.gov

In studies of 4-phenylpiperidine (B165713) derivatives, the position and physicochemical character of aromatic substituents have been found to be critical for their biological effects. nih.gov A successful QSAR model can highlight which properties are most important for activity, providing a comprehensive understanding of the structure-activity relationship and guiding the design of more potent molecules. nih.gov

Table 3: Common Types of Molecular Descriptors Used in QSAR Studies

| Descriptor Category | Examples |

| Constitutional (1D) | Molecular Weight, Atom Counts |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume |

| Physicochemical | LogP (Lipophilicity), Molar Refractivity, Dipole Moment |

| Electronic | Partial Charges, HOMO/LUMO Energies |

This table lists common categories of molecular descriptors used to build QSAR models for predicting the pharmacological properties of compounds.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, offering a dynamic perspective on the conformational landscape and stability of molecules like this compound derivatives. By simulating the atomic motions of a molecule over time, MD can reveal the preferred three-dimensional arrangements (conformations) and the energetic favorability of these states.

The conformational flexibility of the piperidine ring, along with the rotational freedom of the benzyl and hydroxyphenyl substituents, gives rise to a multitude of possible shapes for these molecules. Understanding which conformations are most stable and most likely to be present under physiological conditions is key to predicting how these molecules will interact with biological targets.

MD simulations can be employed to explore the conformational space of these derivatives, identifying low-energy conformers that are likely to be biologically active. The stability of these conformations can be assessed by analyzing the trajectory of the simulation, looking for persistent structural motifs and calculating the potential energy of the system over time. For instance, the orientation of the 2-hydroxyphenyl group relative to the piperidine ring is a critical factor that can be investigated through MD simulations.

Table 1: Illustrative Conformational Analysis of a this compound Derivative from a Molecular Dynamics Simulation

This table is illustrative and represents the type of data that could be generated from a molecular dynamics study.

The data from MD simulations can also shed light on the stability of the molecule in different environments, such as in aqueous solution or within a lipid bilayer, which can be crucial for understanding its pharmacokinetic properties.

Pharmacophore Modeling and Virtual Screening for Novel Analogues

Pharmacophore modeling is a powerful technique in drug discovery that focuses on the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. For derivatives of this compound, a pharmacophore model can be developed to guide the design of new analogues with enhanced activity.

A pharmacophore model for this class of compounds would typically include features such as:

Aromatic rings: from the benzyl and hydroxyphenyl groups.

Hydrogen bond donors and acceptors: from the hydroxyl groups and the piperidine nitrogen.

A hydrophobic feature: from the benzyl group.

A positive ionizable feature: associated with the piperidine nitrogen at physiological pH.

Once a pharmacophore model is established, it can be used as a 3D query in a virtual screening campaign. mdpi.com Virtual screening involves searching large databases of chemical compounds to identify those that match the pharmacophore model. This approach allows for the rapid and cost-effective identification of potential new drug candidates from vast chemical libraries.

The process of pharmacophore-based virtual screening can be summarized as follows:

Pharmacophore Model Generation: Based on the structure of known active compounds or the active site of a target protein.

Database Preparation: A large library of chemical compounds is converted into a 3D format.

Screening: The database is searched for molecules that fit the pharmacophore model.

Hit Selection and Refinement: The compounds that match the model (hits) are further evaluated using more computationally intensive methods like molecular docking and MD simulations. frontiersin.orgresearchgate.net

Table 2: Hypothetical Pharmacophore Model for this compound Derivatives

| Feature | Type | Location |

|---|---|---|

| 1 | Aromatic Ring | Benzyl group |

| 2 | Aromatic Ring | 2-Hydroxyphenyl group |

| 3 | Hydrogen Bond Donor | Hydroxyl on phenyl ring |

| 4 | Hydrogen Bond Acceptor | Hydroxyl on piperidine ring |

| 5 | Positive Ionizable | Piperidine Nitrogen |

| 6 | Hydrophobic | Benzyl group |

This table is a hypothetical representation of a pharmacophore model for this class of compounds.

Through the synergistic use of molecular dynamics simulations and pharmacophore modeling, researchers can gain a deeper understanding of the structure-activity relationships of this compound derivatives and accelerate the discovery of novel and more effective therapeutic agents.

Concluding Perspectives and Future Research Trajectories for 1 Benzyl 4 2 Hydroxyphenyl Piperidin 4 Ol and Its Analogues

Remaining Challenges in the Targeted Synthesis of Complex Piperidinols

Furthermore, many synthetic routes to complex piperidines involve harsh reaction conditions, such as high temperatures and pressures, which can be incompatible with sensitive functional groups and are often costly to implement on a larger scale. nih.gov The development of milder, more efficient, and modular synthetic strategies is crucial. Recent innovations, such as combining biocatalytic carbon-hydrogen oxidation with radical cross-coupling, offer a streamlined approach to building complex piperidines, significantly reducing the number of synthetic steps from as many as 7-17 down to 2-5. news-medical.netsciencedaily.com Such advancements are critical for accelerating the drug discovery process by enabling rapid access to diverse libraries of analogues for structure-activity relationship (SAR) studies.

Another challenge lies in the functionalization of the piperidine (B6355638) ring itself. While numerous methods exist for creating the core structure, selectively introducing substituents at specific positions without resorting to lengthy protection-deprotection sequences is often complex. nih.govwhiterose.ac.uk The development of regioselective C-H functionalization techniques for the piperidine scaffold would represent a significant breakthrough, allowing for more direct and efficient synthesis of complex analogues.

Opportunities for Designing Highly Selective and Potent Agents

The 4-hydroxypiperidine (B117109) scaffold is a versatile platform for designing highly selective and potent therapeutic agents. The potential for derivatization at the nitrogen atom, the hydroxyl group, and the aromatic rings allows for fine-tuning of a compound's pharmacological profile. For instance, modifications to the N-benzyl group can significantly impact receptor affinity and selectivity. SAR studies on N-(1-benzylpiperidin-4-yl)phenylacetamide analogues have shown that substitutions on the benzyl (B1604629) ring influence binding to sigma receptors. nih.govresearchgate.net Similarly, research into N-benzylpiperidinol derivatives as inhibitors of Ubiquitin-Specific Peptidase 7 (USP7) has identified potent and selective anticancer agents, with IC50 values in the nanomolar range. nih.govnih.gov

The design of selective ligands often hinges on exploiting subtle differences in the binding pockets of target proteins. The conformational flexibility of the piperidine ring, combined with the specific orientation of the aryl and hydroxyl substituents, can be tailored to achieve high-affinity interactions with a desired target while avoiding off-target effects. nih.gov For example, in the development of dopamine (B1211576) D3 receptor antagonists, a flexible scaffold was incorporated to interact with a secondary binding site, leading to excellent affinity and high subtype selectivity over the D2 receptor. nih.govmdpi.com This "bitopic ligand" design approach holds significant promise for analogues of 1-benzyl-4-(2-hydroxyphenyl)piperidin-4-ol, where different parts of the molecule can be optimized to interact with distinct regions of a target's binding site.

Furthermore, the 4-hydroxypiperidine moiety itself can serve as a crucial pharmacophoric element. In the development of inhibitors for the enzyme glutaminase (B10826351) (GAC), a 4-hydroxypiperidine linker was found to be a component of potent inhibitors, highlighting the scaffold's utility in orienting functional groups for optimal target engagement. researchgate.net The opportunity lies in systematically exploring the chemical space around the core scaffold to identify novel derivatives with superior potency and selectivity for a wide range of biological targets. nih.govnih.gov

Integration of Advanced Experimental and Computational Techniques in Compound Optimization

The optimization of lead compounds based on the this compound scaffold can be significantly accelerated through the integration of advanced experimental and computational methods. High-throughput screening (HTS) of compound libraries allows for the rapid identification of initial hits, which can then be prioritized for further development. arizona.edu

Computational chemistry and computer-aided drug design (CADD) are becoming indispensable tools in modern drug discovery. nih.gov Molecular docking studies, for example, can predict the binding modes of piperidinol analogues within the active site of a target protein. nih.govnih.gov This information is invaluable for understanding SAR and for rationally designing new derivatives with improved affinity and selectivity. For instance, docking studies of N-benzylpiperidine derivatives have been used to evaluate their potential as inhibitors of SARS-CoV-2 proteins. nih.gov X-ray crystallography provides empirical validation of these binding modes, offering a detailed, atomic-level picture of the ligand-receptor interactions, as demonstrated in the study of N-benzylpiperidinol derivatives as USP7 inhibitors. nih.govresearchgate.net

Quantitative structure-activity relationship (QSAR) studies offer another powerful computational approach. By correlating the physicochemical properties of a series of analogues with their biological activity, QSAR models can be developed to predict the potency of novel, unsynthesized compounds. nih.gov This allows researchers to prioritize the synthesis of the most promising candidates, thereby saving time and resources. For N-(1-benzylpiperidin-4-yl)phenylacetamide analogues, QSAR analysis revealed that electrostatic properties of substituents strongly influenced binding to sigma1 receptors. researchgate.net The iterative cycle of computational design, chemical synthesis, and biological evaluation is a powerful paradigm for efficient lead optimization.

Potential for Derivatization towards Multi-Target Ligands

Complex diseases such as cancer and neurodegenerative disorders are often multifactorial, involving multiple pathological pathways. nih.gov This complexity has spurred a shift from the traditional "one-target, one-drug" paradigm towards the development of multi-target ligands, or polypharmacology. nih.gov The this compound scaffold is an excellent starting point for designing such agents due to its modular nature, which allows for the incorporation of different pharmacophores to engage multiple targets simultaneously.

The key challenge in designing multi-target drugs is to achieve a balanced activity profile against the selected targets while maintaining drug-like properties. nih.gov The derivatization potential of the piperidinol core provides a strategic advantage. For example, one aromatic ring could be optimized for interaction with a kinase, while the other aryl group or the N-substituent could be modified to bind to a G-protein coupled receptor (GPCR) or an ion channel. This approach is being explored for complex conditions like schizophrenia, where ligands are designed to interact with dopamine, serotonin (B10506), and adrenergic receptors. nih.gov

The synthesis of hybrid molecules, where the piperidinol acts as a central scaffold linking two or more distinct pharmacophoric moieties, is a promising strategy. This could involve attaching a known inhibitor of one target to the piperidine nitrogen and modifying the 4-aryl group to interact with a second target. The inherent three-dimensionality of the piperidine ring can be exploited to present these pharmacophores in the correct spatial orientation for concurrent binding. As our understanding of the complex biology of diseases improves, the rational design of multi-target ligands based on versatile scaffolds like this compound will become an increasingly important strategy in the development of next-generation therapeutics.

Q & A

Q. What are the optimal synthetic routes for 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol, and how can reaction yields be improved?

- Methodological Answer : A multi-step synthesis is typically employed, starting with functionalization of the piperidine core. For example, a related compound (1-benzyl-4-(2-(trifluoromethyl)phenyl)piperidin-4-ol) was synthesized via chlorination using SOCl₂ followed by purification via silica gel chromatography . Adjustments to substituents (e.g., hydroxyl vs. trifluoromethyl groups) may require tailored reaction conditions. Optimization steps include:

- Reagent selection : Use of benzyl chloride for N-alkylation and hydroxylation via controlled oxidation.

- Purification : Column chromatography with gradient elution (e.g., 0–30% EtOAc in hexanes) to isolate the target compound .

- Yield enhancement : Monitoring reaction progress via TLC and optimizing stoichiometric ratios of intermediates.

Q. How should researchers characterize the structural purity of this compound?

- Methodological Answer : Structural validation requires a combination of spectroscopic techniques:

- NMR : Analyze and NMR spectra to confirm substitution patterns (e.g., benzyl, hydroxyl, and phenyl groups). For example, a related piperidin-4-ol derivative showed distinct aromatic proton shifts at δ 7.48–7.63 ppm .

- HPLC : Use reverse-phase chromatography with a C18 column (methanol:buffer mobile phase) to assess purity (>95%) .

- Mass spectrometry : Confirm molecular weight (e.g., expected m/z for C₁₈H₂₁NO₂: 283.3).

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Methodological Answer : Follow general piperidine derivative safety guidelines:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., SOCl₂) .

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via approved chemical channels .

Advanced Research Questions

Q. How can researchers investigate the binding affinity of this compound to serotonin receptors (e.g., 5-HT1F)?

- Methodological Answer : Use a combination of radioligand binding and functional assays:

- Radioligand competition : Incubate the compound with ³H-LSD and 5-HT1F-transfected cell membranes. Calculate Ki values using the Cheng-Prusoff equation (e.g., a related piperidin-4-ol antagonist showed Ki = 11 nM for 5-HT1F) .

- cAMP inhibition assays : Transfect HEK293T cells with 5-HT1F and a cAMP GloSensor. Measure luminescence changes upon treatment with serotonin and the compound to determine EC₅₀/IC₅₀ .

- Selectivity screening : Test against other serotonin receptors (e.g., 5-HT1A, 5-HT2B) to confirm specificity .

Q. What experimental strategies resolve contradictory data in the compound’s biological activity across studies?

- Methodological Answer : Contradictions may arise from assay conditions or receptor expression levels. Address these by:

- Standardizing buffer conditions : Use sodium acetate/1-octanesulfonate buffer (pH 4.6) for consistent chromatographic separation .

- Controlling receptor density : Ensure uniform transfection efficiency in cell-based assays (e.g., using a 5-HT1F cDNA plasmid with a selectable marker) .

- Validating negative controls : Include untransfected cells to rule out nonspecific effects (e.g., luminescence interference at ≥3 μM) .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

- Methodological Answer : Perform systematic substitutions and evaluate key parameters:

- Hydroxyl group modifications : Compare 2-hydroxyphenyl vs. naphthyloxypropyl substituents to assess impact on receptor binding .

- Piperidine ring flexibility : Introduce rigid analogs (e.g., tetrahydropyridine derivatives) to study conformational effects on activity .

- Bioisosteric replacement : Replace the benzyl group with heteroaromatic moieties (e.g., pyridyl) to enhance solubility or metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.